molecular formula C7H6BrClS B13339430 (4-Bromo-2-chlorophenyl)methanethiol

(4-Bromo-2-chlorophenyl)methanethiol

Cat. No.: B13339430
M. Wt: 237.55 g/mol
InChI Key: UWCAARLCLHVLJM-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)methanethiol is an organosulfur compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chlorophenyl)methanethiol typically involves the introduction of the methanethiol group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (4-Bromo-2-chlorophenyl)methyl halide, reacts with a thiol reagent under basic conditions. The reaction can be carried out in the presence of a base like sodium hydroxide or potassium carbonate in an appropriate solvent such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-chlorophenyl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler aromatic thiols.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate, or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide, sodium methoxide, or thiourea in polar aprotic solvents.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Aromatic thiols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-chlorophenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4-Bromo-2-chlorophenyl)methanethiol exerts its effects depends on the specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes and proteins, through thiol-disulfide exchange reactions. This interaction can modulate the activity of these targets, leading to various biological effects. The presence of bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

  • (4-Bromo-2-fluorophenyl)methanethiol
  • (4-Chloro-2-bromophenyl)methanethiol
  • (4-Bromo-2-iodophenyl)methanethiol

Comparison: (4-Bromo-2-chlorophenyl)methanethiol is unique due to the specific combination of bromine and chlorine atoms on the benzene ring, which can influence its reactivity and properties. Compared to (4-Bromo-2-fluorophenyl)methanethiol, the chlorine atom provides different electronic effects, potentially altering the compound’s behavior in chemical reactions. Similarly, the presence of bromine and chlorine distinguishes it from (4-Chloro-2-bromophenyl)methanethiol and (4-Bromo-2-iodophenyl)methanethiol, each having distinct halogen atoms that affect their chemical and physical properties.

Properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl)methanethiol

InChI

InChI=1S/C7H6BrClS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2

InChI Key

UWCAARLCLHVLJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CS

Origin of Product

United States

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